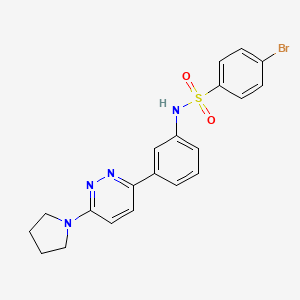![molecular formula C20H16FN5O2S B11258409 N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11258409.png)
N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-フルオロ-4-メチルフェニル)-2-[(6-オキソ-9-フェニル-6,9-ジヒドロ-1H-プリン-8-イル)スルファニル]アセトアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、フッ素化された芳香族環、プリン誘導体、スルファニルアセトアミド基を含む独特の構造を特徴とし、化学研究および産業用途にとって興味深い対象となっています。
準備方法
N-(3-フルオロ-4-メチルフェニル)-2-[(6-オキソ-9-フェニル-6,9-ジヒドロ-1H-プリン-8-イル)スルファニル]アセトアミドの合成は、通常、中間体の調製を含む複数のステップで構成されます。合成経路には以下が含まれる場合があります。
フッ素化された芳香族環の形成:
プリン誘導体の合成: プリン誘導体は、環化と官能基修飾を含む一連の反応によって合成されます。
カップリング反応: 最後のステップでは、フッ素化された芳香族環をスルファニルアセトアミド結合を介してプリン誘導体と結合します。このステップでは、高収率を得るために特定の触媒と反応条件が必要になる場合があります。
産業生産方法には、これらの合成経路を最適化して、スケーラビリティ、コスト効率、および環境の持続可能性を確保することが含まれる場合があります。
化学反応の分析
N-(3-フルオロ-4-メチルフェニル)-2-[(6-オキソ-9-フェニル-6,9-ジヒドロ-1H-プリン-8-イル)スルファニル]アセトアミドは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができ、酸化誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行することができ、化合物の還元形をもたらします。
置換: 芳香族環は、官能基が他の置換基と置き換えられる置換反応を受けることができます。これらの反応の一般的な試薬には、ハロゲンや求核剤が含まれます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
N-(3-フルオロ-4-メチルフェニル)-2-[(6-オキソ-9-フェニル-6,9-ジヒドロ-1H-プリン-8-イル)スルファニル]アセトアミドには、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 分子レベルで生物学的プロセスと相互作用を研究するためのプローブとして役立つ可能性があります。
医学: この化合物は、特定の疾患を標的にする薬物候補など、潜在的な治療的用途を持っています。
産業: 新しい材料と化学プロセスの開発に使用できます。
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
N-(3-フルオロ-4-メチルフェニル)-2-[(6-オキソ-9-フェニル-6,9-ジヒドロ-1H-プリン-8-イル)スルファニル]アセトアミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似の化合物との比較
N-(3-フルオロ-4-メチルフェニル)-2-[(6-オキソ-9-フェニル-6,9-ジヒドロ-1H-プリン-8-イル)スルファニル]アセトアミドは、以下のような他の類似の化合物と比較することができます。
N-(3-クロロ-4-メチルフェニル)-2-[(6-オキソ-9-フェニル-6,9-ジヒドロ-1H-プリン-8-イル)スルファニル]アセトアミド: この化合物は、フッ素原子ではなく塩素原子を特徴としており、化学的特性と反応性が異なります。
N-(3-フルオロ-4-メチルフェニル)-2-[(6-オキソ-9-フェニル-6,9-ジヒドロ-1H-プリン-8-イル)チオ]アセトアミド: この化合物は、スルファニルアセトアミド基ではなくチオアセトアミド基を持っており、その化学的挙動と用途に影響を与えます。
N-(3-フルオロ-4-メチルフェニル)-2-[(6-オキソ-9-フェニル-6,9-ジヒドロ-1H-プリン-8-イル)スルファニル]アセトアミドの独自性は、その特定の官能基の組み合わせにあります。これにより、明確な化学的および生物学的特性がもたらされます。
類似化合物との比較
N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide: This compound features a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)thio]acetamide: This compound has a thioacetamide group instead of a sulfanylacetamide group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C20H16FN5O2S |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-9-phenyl-1H-purin-8-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16FN5O2S/c1-12-7-8-13(9-15(12)21)24-16(27)10-29-20-25-17-18(22-11-23-19(17)28)26(20)14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,24,27)(H,22,23,28) |
InChIキー |
UUSJKWIDWZVZJA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(N2C4=CC=CC=C4)N=CNC3=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


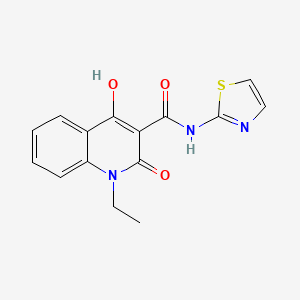
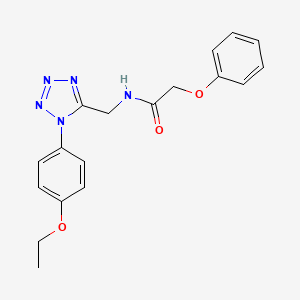
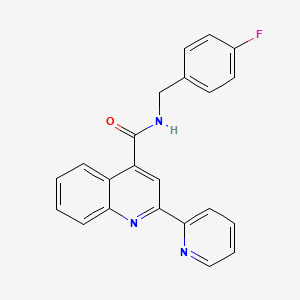
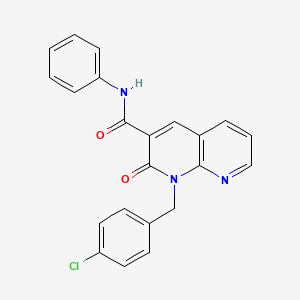
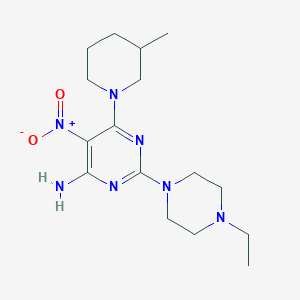
![ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11258360.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11258361.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11258367.png)
![1-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11258375.png)
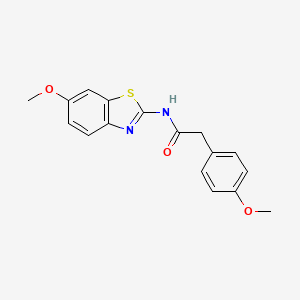
![N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11258384.png)

![3-(3-methylphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258400.png)
